3-Hydroxy-2-methyl-6-nitropyridine
Overview
Description
3-Hydroxy-2-methyl-6-nitropyridine is a heterocyclic organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the third position, a methyl group at the second position, and a nitro group at the sixth position on the pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-hydroxy-2-methyl-6-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, leading to the synthesis of different compounds
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-6-nitropyridine typically involves the nitration of 3-hydroxy-2-methylpyridine. One common method includes the following steps:
Nitration Reaction: 3-Hydroxy-2-methylpyridine is treated with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position.
Isolation and Purification: The reaction mixture is then neutralized, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-Oxo-2-methyl-6-nitropyridine.
Reduction: 3-Hydroxy-2-methyl-6-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-2-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
3-Hydroxy-6-methyl-2-nitropyridine: Similar structure but with the methyl and nitro groups at different positions.
2-Hydroxy-6-methyl-3-nitropyridine: Another isomer with the hydroxyl and nitro groups at different positions.
Uniqueness: 3-Hydroxy-2-methyl-6-nitropyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups on the pyridine ring provides a versatile platform for further chemical modifications and applications in various fields.
Biological Activity
3-Hydroxy-2-methyl-6-nitropyridine is a pyridine derivative that has garnered attention for its potential biological activities. The compound features a hydroxyl group and a nitro group, which contribute to its reactivity and interactions with biological systems. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the hydroxyl group (-OH) and the nitro group (-NO_2) on the pyridine ring enhances its ability to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in therapeutic effects.
- Enzyme Interaction : The compound may modulate the activity of certain enzymes, influencing metabolic pathways.
- Receptor Binding : It may also bind to specific receptors, altering cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been noted for its potential to act as an antioxidant, which could be beneficial in preventing oxidative stress-related damage in cells.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens, making it a candidate for further investigation in infectious disease treatment.
- Cytotoxicity : Some derivatives of pyridine compounds have shown cytotoxic effects on cancer cells, indicating potential applications in cancer therapy.
Data Table: Biological Activities
Case Studies
- Antioxidant Studies : A study investigated the antioxidant capacity of various pyridine derivatives, including this compound. Results indicated significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. This finding opens avenues for developing new antimicrobial agents based on this compound .
- Cytotoxicity Against Cancer Cells : Research involving cancer cell lines revealed that certain concentrations of this compound led to reduced cell viability and increased apoptosis rates. These findings highlight its potential role in cancer therapy .
Properties
IUPAC Name |
2-methyl-6-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-5(9)2-3-6(7-4)8(10)11/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGQXOAJMAJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309734 | |
Record name | 2-Methyl-6-nitro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-84-4 | |
Record name | 2-Methyl-6-nitro-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15128-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-nitro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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